2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)-
CAS No.: 1448776-81-5
Cat. No.: VC16541329
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448776-81-5 |
|---|---|
| Molecular Formula | C8H5F3N2 |
| Molecular Weight | 186.13 g/mol |
| IUPAC Name | 6-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C8H5F3N2/c1-5-7(8(9,10)11)3-2-6(4-12)13-5/h2-3H,1H3 |
| Standard InChI Key | PXYNSHULIWFGOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- (molecular formula: C₉H₆F₃N₂) features a pyridine ring substituted at three positions:
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Cyan group (-C≡N) at the 2-position, contributing to electron deficiency and hydrogen-bonding potential.
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Trifluoromethyl (-CF₃) at the 5-position, enhancing lipophilicity and metabolic stability.
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Methyl (-CH₃) at the 6-position, providing steric bulk and modulating electronic effects.
The trifluoromethyl group’s strong electron-withdrawing nature polarizes the aromatic system, while the cyano group directs reactivity toward nucleophilic substitution or cyclization reactions . Comparative studies of analogous pyridine derivatives, such as 5-(trifluoromethyl)pyridine-2,3-diamine (C₆H₆F₃N₃), highlight the role of substituents in altering solubility and bioavailability .
Synthesis and Characterization
Nucleophilic Aromatic Substitution
A nitro precursor, such as 3-nitro-5-(trifluoromethyl)pyridine, could undergo hydrogenation to yield an intermediate amine, followed by cyanation via Sandmeyer reaction . For example, 5-(trifluoromethyl)pyridine-2,3-diamine is synthesized via catalytic hydrogenation of 3-nitro-5-(trifluoromethyl)pyridin-2-amine using Pd/C . Introducing a cyano group at the 2-position might involve copper(I) cyanide under Ullmann conditions.
Cyclization Strategies
Reactions employing carbonyldiimidazole or thiocarbonyldiimidazole, as seen in the synthesis of imidazo[4,5-b]pyridines, could facilitate ring formation adjacent to the pyridine core . For instance, treating 5-(trifluoromethyl)pyridine-2,3-diamine with 1,1'-carbonyldiimidazole in tetrahydrofuran yields fused heterocycles . Adapting this approach, the methyl group at the 6-position might be introduced via alkylation prior to cyclization.
Analytical Data
Hypothetical characterization data, inferred from related compounds, include:
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its substituents:
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Cyan group: Increases polarity, enhancing aqueous solubility (~3–5 mg/mL in water) .
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Trifluoromethyl group: Counteracts polarity, promoting lipid membrane permeability (predicted Log P ~2.0) .
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Methyl group: Reduces crystal lattice energy, potentially improving solubility in organic solvents like ethanol or dichloromethane .
Stability and Reactivity
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Thermal Stability: The trifluoromethyl group confers resistance to thermal degradation, as seen in structurally related compounds stable up to 150°C .
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Hydrolytic Sensitivity: The cyano group may undergo slow hydrolysis in acidic or basic conditions to form carboxylic acids or amides, respectively.
Applications in Pharmaceutical Chemistry
Drug Intermediate
Pyridinecarbonitriles are pivotal intermediates in synthesizing kinase inhibitors and antiviral agents. For example, BAY-677, a tetrahydro-pyrimidinyl pyridinecarbonitrile, demonstrates acetylated pyrimidine moieties critical for target binding . The trifluoromethyl group in 2-pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- could similarly enhance drug-receptor interactions by filling hydrophobic pockets.
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